molecular formula C14H19FN2O4 B2993704 N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide CAS No. 1334373-74-8

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Cat. No. B2993704
CAS RN: 1334373-74-8
M. Wt: 298.314
InChI Key: DSTDDURLVWEGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a small molecule inhibitor that targets a specific protein, and its mechanism of action has been studied in detail.

Scientific Research Applications

Inhibition of Nucleoside Transport

A study investigated the inhibition of nucleoside transport by new analogues of 4-nitrobenzylthioinosine, focusing on compounds with substituted benzyl groups to find compounds with lower polarity. The research found that certain substitutions resulted in a lower affinity for the nucleoside transport protein ENT1, except for the 2-hydroxyl substitution, which showed a higher affinity due to hydrogen bonding. This highlights the compound's potential in modifying nucleoside transport activity through structural modifications (Tromp et al., 2004).

Orexin-1 Receptor Mechanisms in Binge Eating

Research on the role of Orexin-1 receptor mechanisms in compulsive food consumption utilized similar compounds to explore the effects of selective antagonism on binge eating behavior in rats. This indicates the compound's relevance in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).

Metabolism and Disposition Studies

A study focused on the metabolism and disposition of potent HIV integrase inhibitors, utilizing 19F-NMR spectroscopy. It highlighted the use of compounds with the N-(4-fluorobenzyl) moiety to investigate the metabolic fate and excretion balance, providing insights into the pharmacokinetics and metabolic pathways of these inhibitors (Monteagudo et al., 2007).

Selective Separation of Aqueous Sulphate Anions

Another study explored the potential of ligands similar to the compound for the selective separation of sulphate anions via crystallization. This work demonstrates the compound's applicability in selective ion recognition and separation processes, which could have implications for environmental and analytical chemistry (Luo et al., 2017).

Biological Activity of Fluorinated Nucleosides

Research on the synthesis and biological activity of fluorinated nucleosides, including derivatives similar to the discussed compound, has shown significant activity against various viruses. This underscores the potential therapeutic applications of such compounds in antiviral treatments (Shortnacy-fowler et al., 1999).

Na+/Ca2+ Exchange Inhibition for Neuronal Protection

A novel Na+/Ca2+ exchange (NCX) inhibitor study highlighted the pharmacological properties of compounds, including those with a similar structure to the one . This research indicates potential therapeutic applications for neurological protection, particularly in conditions of hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTDDURLVWEGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.